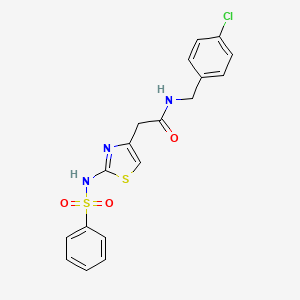

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c19-14-8-6-13(7-9-14)11-20-17(23)10-15-12-26-18(21-15)22-27(24,25)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPMOCKEZYXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Sulfonamide Formation: The thiazole intermediate can then be reacted with a sulfonyl chloride to introduce the phenylsulfonamido group.

Acetamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Halogenated Benzyl Groups

Compound 8c (N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide):

- Structural Differences: Contains a morpholinoethoxy group on the phenyl ring and a 2-chlorobenzyl substituent.

- Physical Properties : Melting point = 114–116°C; yield = 21% .

- Spectroscopic Data : ¹H NMR shows aromatic protons at δ 7.1–8.1 ppm, consistent with thiazole and substituted phenyl groups. MS: m/z 471 [M]⁺ .

Compound 8d (N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide):

Comparison with Target Compound :

- The 4-chlorobenzyl group in the target compound may offer intermediate lipophilicity between 8c (monochloro) and 8d (dichloro).

- Absence of the morpholinoethoxy group in the target compound could reduce solubility in polar solvents compared to 8c/8d .

Sulfonamide-Containing Thiazole Derivatives

Compound 5 (N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide):

- Structural Differences : Contains a sulfamoyl group linked to an oxazole ring.

- Synthesis : Prepared via ultrasonication-assisted coupling of sulfamoyl intermediates with chloroacetamide derivatives .

- Bioactivity : Sulfonamide groups in such compounds are associated with antimicrobial activity .

Compound 8 (2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide):

Comparison with Target Compound :

- The target compound’s phenylsulfonamido group (vs. sulfamoylphenyl in Compound 8) may alter electronic properties and binding affinities.

- IR spectra of sulfonamide analogs show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which are critical for confirming sulfonamide tautomerism .

Thiadiazole and Triazole Analogs

Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide):

Compound 7 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) :

Comparison with Target Compound :

- Thiadiazole/triazole cores may confer different metabolic stability compared to thiazole.

- The thione tautomer in triazoles vs. sulfonamido group in thiazoles impacts hydrogen-bonding capacity .

Data Tables

Table 1. Physical Properties of Selected Compounds

Table 2. Key Spectral Features of Sulfonamide/Triazole Derivatives

Research Findings and Implications

- Substituent Effects : Chlorine atoms on benzyl groups (e.g., 8c vs. 8d) increase melting points and crystallinity, likely due to enhanced van der Waals interactions .

- Sulfonamide vs.

- Synthetic Challenges: Lower yields in morpholinoethoxy-substituted thiazoles (21–33% in 8c/8d) suggest steric hindrance compared to simpler thiadiazoles (74% yield in 5e) .

Biological Activity

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. It features a thiazole ring, a phenylsulfonamide group, and an acetamide moiety, contributing to its diverse biological activities. This compound has garnered attention for its potential antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound can be represented by the following structure:

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.

- Sulfonamide Formation : The thiazole intermediate is reacted with a sulfonyl chloride.

- Acetamide Formation : The final product is formed by reacting the intermediate with 4-chlorobenzylamine.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .

Antimicrobial Activity

Studies have shown that N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibits significant antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans. Its effectiveness is attributed to its ability to penetrate cell membranes due to its lipophilicity .

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. The thiazole ring plays a critical role in interacting with proteins involved in cellular signaling pathways, potentially inhibiting cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to target proteins associated with tumor growth .

The mechanism of action involves interaction with specific enzymes or receptors, thereby modulating cellular pathways. For instance, it may inhibit enzymes involved in metabolic processes or alter gene expression related to cell growth and apoptosis .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | Thiazole and sulfonamide groups | Antimicrobial, anticancer |

| 5-methyl-4-phenylthiazol-2-amides | Thiazole ring with methyl substitution | Anticancer properties |

| 4-amino-N-thiazol-2-yl-benzenesulfonamide | Contains thiazole and sulfonamide groups | Anticonvulsant activity |

This table highlights the unique structural features of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide compared to similar compounds, emphasizing its potential for diverse therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Testing : In a study focused on chloroacetamides, compounds similar to N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide were evaluated for their antimicrobial efficacy against various pathogens, demonstrating strong activity against Gram-positive bacteria and moderate activity against fungi .

- Anticancer Research : Another study explored the binding affinities of thiazole derivatives in cancer pathways, revealing that compounds with similar structures could effectively inhibit cancer cell growth through targeted interactions with specific proteins .

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that the biological activity of chloroacetamides varies significantly based on substituent positions on the phenyl ring, which directly impacts their efficacy against different microbial strains .

Q & A

Q. Key Factors Affecting Yield :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification .

- Temperature : Acylation at 0–5°C minimizes side reactions .

- Catalysts : Bases like triethylamine improve sulfonamide coupling efficiency .

Q. Table 1: Yield Optimization in Key Steps

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole Formation | AlCl₃, 80°C, 12 hrs | 60–70% | |

| Sulfonamide Coupling | Et₃N, CH₂Cl₂, RT, 6 hrs | 75–85% | |

| Acylation | 0–5°C, pH 7.5–8.0 | 65–80% |

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the thiazole, sulfonamide, and acetamide groups. For example, the 4-chlorobenzyl CH₂ resonates at δ 4.3–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 446.08) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for SAR studies .

- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Basic: What initial biological screening assays are recommended to evaluate therapeutic potential?

Q. Methodological Answer :

- Antimicrobial Assays :

- MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM .

- Enzyme Inhibition :

- Kinase Assays : Test inhibition of EGFR or VEGFR2 using fluorescence-based protocols .

Advanced: How can researchers optimize synthetic protocols to address low yields in the acylation step?

Q. Methodological Answer :

- Alternative Coupling Agents : Use HATU or EDCI instead of DCC to enhance efficiency .

- Microwave Assistance : Reduce reaction time from 12 hrs to 30 mins while maintaining yields >75% .

- Solvent Screening : Replace dichloromethane with THF/water mixtures to improve solubility .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Q. Methodological Answer :

- Standardize Assay Conditions :

- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media .

- Validate Target Engagement :

- SPR or ITC : Quantify binding affinity (Kd) to confirm target specificity .

- Meta-Analysis :

- Compare IC₅₀ values across studies using standardized statistical models (e.g., ANOVA) .

Q. Table 2: Discrepancy Analysis in Anticancer Activity

| Study | Cell Line | IC₅₀ (µM) | Possible Cause |

|---|---|---|---|

| A | MCF-7 | 2.1 | Serum-free conditions |

| B | MCF-7 | 8.7 | 10% FBS in media |

Advanced: How to design a SAR study for derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

- Vary substituents on the thiazole (e.g., Cl → F) and sulfonamide (e.g., phenyl → pyridyl) .

Bioisosteric Replacement :

- Replace the acetamide with a sulfonamide or urea group to assess potency .

Computational Modeling :

- Use AutoDock or Schrödinger Suite to predict binding modes to EGFR .

Advanced: What in vitro/in vivo models assess pharmacokinetic properties?

Q. Methodological Answer :

- In Vitro ADME :

- In Vivo PK :

- Administer 10 mg/kg (IV/oral) in rodents; monitor plasma levels via LC-MS .

Advanced: How to address stability issues under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.